3-Isobutoxybenzoic acid
CAS No.: 350997-58-9
Cat. No.: VC21477491
Molecular Formula: C11H14O3
Molecular Weight: 194.23g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 350997-58-9 |
|---|---|
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23g/mol |
| IUPAC Name | 3-(2-methylpropoxy)benzoic acid |
| Standard InChI | InChI=1S/C11H14O3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) |
| Standard InChI Key | HNFBIJQQSNTRRR-UHFFFAOYSA-N |
| SMILES | CC(C)COC1=CC=CC(=C1)C(=O)O |
| Canonical SMILES | CC(C)COC1=CC=CC(=C1)C(=O)O |
Introduction
Chemical Structure and Key Properties
Structural Features
The molecule consists of:
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A benzene ring with carboxylic acid (-COOH) and isobutoxy (-OCH(CH₃)₂) groups at the meta and para positions, respectively.
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Isobutoxy group: A branched alkoxy chain enhancing lipophilicity and steric effects.
Synthesis and Preparation Methods
Common Synthetic Routes
3-Isobutoxybenzoic acid is synthesized via nucleophilic aromatic substitution (SₙAr) or Friedel-Crafts alkylation, depending on precursor availability.
Method 1: SₙAr Reaction
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Starting Material: 3-Hydroxy-4-nitrobenzoic acid.
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Reagents: Isobutyl bromide, potassium carbonate (K₂CO₃).
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Conditions: Dimethylformamide (DMF) at 50°C for 12–24 hours.
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Yield: ~70% after purification via silica gel chromatography .
Method 2: Friedel-Crafts Alkylation
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Starting Material: 3-Hydroxybenzoic acid.
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Reagents: Isobutyl chloride, AlCl₃ (catalyst).
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Conditions: Anhydrous solvent (e.g., acetonitrile) at 80–85°C for 16–18 hours .
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Byproducts: Minor esters or dealkylated derivatives, mitigated by excess reagents.
Industrial and Scalable Approaches
For bulk production, catalytic hydrogenation or Stille coupling may be employed to enhance efficiency, though specific protocols remain proprietary .
Biological and Pharmacological Applications
Role in Drug Discovery
3-Isobutoxybenzoic acid serves as a precursor for bis-benzamides, which inhibit protein–protein interactions critical in cancer. Key applications include:
Structure–Activity Relationship (SAR)
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Nitro Group: Essential for binding to arginine residues in target proteins (e.g., AR AF-2 domain) .
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Isobutoxy Chain: Hydrophobic interactions improve affinity; substitution with bulkier groups (e.g., sec-butyl) maintains potency .
Mechanistic Insights
Intermolecular Interactions
The compound’s carboxylic acid and isobutoxy groups enable:
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Hydrogen bonding: With polar residues (e.g., arginine, lysine).
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Hydrophobic stacking: Via the aromatic ring and isobutoxy chain .
Biological Targeting
In bis-benzamide derivatives, 3-isobutoxybenzoic acid anchors to:
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Nitro group: Recognizes positively charged residues (e.g., Arg 366, Arg 367 in c-Myc).
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Carboxylic acid: Engages in ion-dipole interactions with polar sites (e.g., Arg 378) .
Comparative Analysis with Analogues
| Compound | Key Feature | Biological Activity |
|---|---|---|
| 3-Isobutoxybenzoic acid | Dual hydrophobic/lipophilic groups | Precursor for c-Myc inhibitors |
| 4-Chloro-3-isobutoxybenzoic acid | Electron-withdrawing Cl | Enhanced metabolic stability |
| 3-Isobutyl-benzoic acid | Isobutyl group at meta | Antimicrobial properties |
Challenges and Future Directions
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